![molecular formula C26H50N8O7S2 B1682487 噻吗洛尔半水合物 CAS No. 91524-16-2](/img/structure/B1682487.png)
噻吗洛尔半水合物
描述
Timolol Hemihydrate is a non-selective beta-adrenergic blocker . It is primarily used to reduce intraocular pressure with open-angle glaucoma and ocular hypertension . It is available as a generic medication . It is also used in the form of eye drops to treat increased pressure inside the eye such as in ocular hypertension and glaucoma .
Synthesis Analysis
The synthesis of Timolol Hemihydrate involves a process that eliminates the maleate buffer and simplifies the purification step for the R-enantiomer . The ocular pharmacology of Timolol Hemihydrate is expected to be similar to that of Timolol Maleate .
Molecular Structure Analysis
The molecular formula of Timolol Hemihydrate is C13H24N4O3S.1/2H3O . The molecular weight is 325.43 . The IUPAC name is (S)-1-(tert-Butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol .
Chemical Reactions Analysis
There is limited information available on the chemical reactions of Timolol Hemihydrate .
科学研究应用
1. 治疗青光眼和眼压高
噻吗洛尔半水合物是一种β受体阻滞剂,主要用于治疗青光眼和眼压高。研究表明,噻吗洛尔半水合物在降低眼压方面与它的对应物噻吗洛尔酒石酸盐一样有效。研究表明,噻吗洛尔半水合物的 0.25% 和 0.5% 浓度都能有效降低眼压高和慢性开角型青光眼患者的眼压,展示了其在这些病症中的治疗效果 (Stewart 等,1996)。
2. 与噻吗洛尔酒石酸盐的比较
多项研究将噻吗洛尔半水合物与噻吗洛尔酒石酸盐进行了比较,重点关注它们的疗效和安全性。研究结果表明,两种制剂在降眼压疗效和安全性方面没有显着差异。这从接受两种形式的噻吗洛尔治疗的患者观察到的眼压相似中可以明显看出 (Dubiner 等,1996)。
3. 眼表刺激比较
一项研究重点比较了噻吗洛尔半水合物和噻吗洛尔酒石酸盐引起的眼表刺激。研究发现,噻吗洛尔酒石酸盐对角膜和鼻结膜上皮的刺激作用可能比噻吗洛尔半水合物更大。这表明,对于使用噻吗洛尔酒石酸盐后出现刺激的患者,噻吗洛尔半水合物可能是更好的选择 (Stewart 等,2000)。
4. 药物递送系统
药物递送系统研究探索了在软性隐形眼镜中使用噻吗洛尔半水合物持续释放药物。这种方法旨在延长噻吗洛尔在角膜前区域的存在时间,这可能有利于需要持续用药的病症 (Alvarez‐Lorenzo 等,2002)。
5. 酶活性的激活
一项关于人体碳酸酐酶 I 和 II 的研究表明,噻吗洛尔半水合物可以激活这些同工型的酶活性。这一发现表明,噻吗洛尔半水合物除了已确定的用于眼压高和青光眼治疗的用途外,还具有潜在的额外药理作用 (Sugimoto 等,2010)。
作用机制
Timolol Hemihydrate works by blocking both beta 1 - and beta 2-adrenergic receptors . It reduces blood pressure by blocking adrenergic receptors and decreasing sympathetic outflow . It also produces a negative chronotropic and inotropic activity through an unknown mechanism . The mechanism of action of Timolol is probably the reduction of the formation of aqueous humor in the ciliary body in the eye .
安全和危害
未来方向
Timolol Hemihydrate is primarily used to reduce intraocular pressure with open-angle glaucoma and ocular hypertension . The dosage and usage of this medicine should be as directed by a doctor . The future directions of Timolol Hemihydrate will likely continue to focus on its use in treating ocular conditions .
属性
IUPAC Name |
(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H24N4O3S.H2O/c2*1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;/h2*10,14,18H,4-9H2,1-3H3;1H2/t2*10-;/m00./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBNMYSKRDRHAT-RCWTXCDDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50N8O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238611 | |
Record name | Timolol hemihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70238611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Timolol hemihydrate | |
CAS RN |
91524-16-2 | |
Record name | Timolol hemihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70238611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-1-(tert.-Butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]-2-propanol Hemihydrat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIMOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/817W3C6175 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。